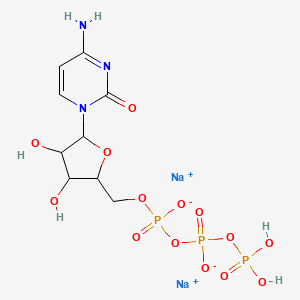
Cytidine 5'-triphosphate, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine 5’-triphosphate, disodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a nucleotide derivative involved in various biochemical processes, including phospholipid anabolism and nucleic acid metabolism . This compound is essential for the synthesis of RNA and plays a crucial role in cellular energy transfer and signal transduction.
准备方法
Synthetic Routes and Reaction Conditions
Cytidine 5’-triphosphate, disodium salt can be synthesized through the enzymatic phosphorylation of cytidine monophosphate (CMP). This process involves the use of specific enzymes such as CMP kinase and nucleoside diphosphate kinase to add phosphate groups to CMP, resulting in the formation of cytidine 5’-triphosphate .
Industrial Production Methods
Industrial production of cytidine 5’-triphosphate, disodium salt typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the phosphorylation of CMP, thereby increasing the yield of cytidine 5’-triphosphate .
化学反应分析
Types of Reactions
Cytidine 5’-triphosphate, disodium salt undergoes various biochemical reactions, including:
Phosphorylation: It acts as a substrate for enzymes like CMP kinase and nucleoside diphosphate kinase.
Glycosylation: It participates in protein glycosylation processes.
Biosynthesis: It is involved in the biosynthesis of phospholipids and nucleic acids
Common Reagents and Conditions
Common reagents used in reactions involving cytidine 5’-triphosphate, disodium salt include:
Enzymes: CMP kinase, nucleoside diphosphate kinase, and CTP:phosphocholine cytidylyltransferase.
Substrates: CMP, phosphocholine, and N-acylneuraminate.
Major Products Formed
Major products formed from reactions involving cytidine 5’-triphosphate, disodium salt include:
CDP-choline: Formed during the synthesis of phosphatidylcholine.
CMP-N-acylneuraminic acid: Formed during sialylation reactions.
科学研究应用
Cytidine 5’-triphosphate, disodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in various enzymatic reactions and as a coenzyme in biochemical processes.
Biology: Plays a crucial role in RNA synthesis and cellular energy transfer.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and cancer.
Industry: Used in the production of pharmaceuticals, food additives, and flavoring agents.
作用机制
Cytidine 5’-triphosphate, disodium salt exerts its effects by acting as a high-energy molecule similar to adenosine triphosphate. It serves as a coenzyme in various biochemical processes, including glycerophospholipid biosynthesis and protein glycosylation . It also prevents the action of aspartate carbamoyltransferase, an enzyme involved in pyrimidine biosynthesis .
相似化合物的比较
Similar Compounds
- Adenosine triphosphate (ATP)
- Guanosine triphosphate (GTP)
- Uridine triphosphate (UTP)
Uniqueness
Cytidine 5’-triphosphate, disodium salt is unique in its specific role in the synthesis of RNA and its involvement in the biosynthesis of phospholipids and nucleic acids. Unlike ATP, which is primarily involved in energy transfer, cytidine 5’-triphosphate plays a more specialized role in cellular processes .
属性
分子式 |
C9H14N3Na2O14P3 |
|---|---|
分子量 |
527.12 g/mol |
IUPAC 名称 |
disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |
InChI 键 |
NFQMDTRPCFJJND-UHFFFAOYSA-L |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















